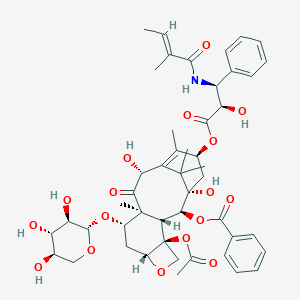
(R)-Ácido 2-Acetiltio-3-fenilpropiónico
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to (R)-2-Acetylthio-3-phenylpropionic Acid often involves stereoselective processes due to the presence of an asymmetric carbon atom. The synthesis and metabolic pathways of 2-arylpropionic acids, a related class of compounds, highlight the importance of stereoselectivity in their pharmacological activity. The (R)-enantiomer of these compounds can undergo unidirectional chiral inversion to the (S)-enantiomer, which is pharmacologically active. This process suggests a potential pathway for the synthesis and activation of (R)-2-Acetylthio-3-phenylpropionic Acid and related compounds (Mayer Jm, 1990).
Molecular Structure Analysis
The molecular structure of (R)-2-Acetylthio-3-phenylpropionic Acid, characterized by the presence of an acetylthio group and a phenyl group attached to a propionic acid backbone, is crucial for its chemical behavior and biological activity. Studies on similar compounds, such as N-acetyl aspartic acid and various phenylpropionic acids, demonstrate how structural features influence their stability, metabolic pathways, and interaction with biological systems. For instance, N-acetyl aspartic acid's stability and role in the nervous system highlight the significance of acetyl groups in biochemical processes (David L. Birken & W. Oldendorf, 1989).
Chemical Reactions and Properties
The chemical reactions and properties of (R)-2-Acetylthio-3-phenylpropionic Acid are influenced by its functional groups. The acetylthio group, in particular, may undergo specific reactions, such as acylation and thiolysis, affecting the compound's biological activity and metabolic fate. Research on related sulfur-containing compounds provides insights into the reactivity and potential applications of thioesters and thioureas, indicating a wide range of chemical behaviors and interactions that could be relevant for (R)-2-Acetylthio-3-phenylpropionic Acid (A. Saeed, U. Flörke, & M. Erben, 2014).
Physical Properties Analysis
The physical properties of (R)-2-Acetylthio-3-phenylpropionic Acid, such as solubility, melting point, and optical activity, are essential for its application in various fields. While specific data on (R)-2-Acetylthio-3-phenylpropionic Acid is scarce, analogous compounds provide a basis for understanding how structural elements influence these properties. For example, the solubility and thermal behavior of compounds can be significantly affected by the presence of specific functional groups and stereochemistry.
Chemical Properties Analysis
The chemical properties of (R)-2-Acetylthio-3-phenylpropionic Acid, including acidity/basicity, reactivity, and stability, are critical for its potential applications. The presence of the acetylthio and phenyl groups suggests that (R)-2-Acetylthio-3-phenylpropionic Acid may participate in specific chemical interactions and transformations, such as redox reactions and conjugation processes. Studies on similar compounds, such as arylpropionic acids, have revealed a range of biological activities and chemical interactions that are influenced by their molecular structures (A. Gouda et al., 2019).
Aplicaciones Científicas De Investigación
Farmacología: Inhibición de Metalo-β-Lactamasa
(R)-Ácido 2-Acetiltio-3-fenilpropiónico: se ha identificado como un inhibidor de la metalo-β-lactamasa IMP-1, una enzima que confiere resistencia a los antibióticos a las bacterias . Esta aplicación es crucial en el desarrollo de nuevas estrategias farmacológicas para combatir infecciones bacterianas resistentes a los medicamentos.
Síntesis Orgánica: Bloque de Construcción Quiral
La naturaleza quiral del compuesto lo convierte en un valioso bloque de construcción en la síntesis orgánica . Se puede utilizar para crear moléculas complejas con disposiciones tridimensionales específicas, lo cual es esencial para la síntesis de ingredientes farmacéuticos activos.
Química Medicinal: Desarrollo de Medicamentos
En química medicinal, This compound podría servir como precursor o intermedio en la síntesis de agentes terapéuticos. Sus características estructurales pueden aprovecharse para mejorar las propiedades farmacocinéticas de los nuevos medicamentos .
Química Analítica: Análisis Cromatográfico
Este compuesto puede utilizarse en química analítica como estándar o reactivo en métodos cromatográficos para separar y cuantificar compuestos similares, ayudando al control de calidad de los productos farmacéuticos .
Ingeniería Química: Optimización de Procesos
En ingeniería química, This compound podría estar involucrado en estudios de optimización de procesos. Sus propiedades pueden influir en la cinética y termodinámica de las reacciones, lo cual es fundamental para diseñar procesos químicos eficientes y escalables .
Propiedades
IUPAC Name |
(2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVSNFYJYANSNI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431066 | |
| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57359-76-9 | |
| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)




